Silicon carbide

Catalog No.
S593348
CAS No.
409-21-2
M.F
SiC
CSi
M. Wt
40.096 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon carbide

CAS Number

409-21-2

Product Name

Silicon carbide

IUPAC Name

methanidylidynesilanylium

Molecular Formula

SiC
CSi

Molecular Weight

40.096 g/mol

InChI

InChI=1S/CSi/c1-2

InChI Key

HBMJWWWQQXIZIP-UHFFFAOYSA-N

SMILES

[C-]#[Si+]

Solubility

Insoluble (NIOSH, 2016)
INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE
INSOL IN ALCOHOL; SOL IN MOLTEN IRON
Solubility in water: none
Insoluble

Synonyms

Crystar, silicon carbide

Canonical SMILES

[C-]#[Si+]

Power Electronics:

  • SiC's wide bandgap (energy difference between its valence and conduction bands) allows for higher operating temperatures and voltages compared to traditional silicon (Si) devices. This enables the development of more efficient and compact power electronics for applications like:
    • Electric vehicles (EVs): SiC-based inverters can improve efficiency and driving range in EVs .
    • Renewable energy systems: SiC power devices can enhance the efficiency of solar inverters and wind turbine converters .
    • Data centers: SiC components can help reduce energy consumption in data centers .

High-Temperature Applications:

  • SiC possesses exceptional thermal conductivity (ability to transfer heat) and mechanical strength at high temperatures. This makes it ideal for research in various high-temperature environments, such as:
    • Gas turbine engines: SiC components can improve engine efficiency and reduce emissions by operating at higher temperatures .
    • Nuclear reactors: SiC is being explored for use in next-generation nuclear reactors due to its radiation resistance and high-temperature capabilities .
    • Hypersonic vehicles: SiC materials can withstand the extreme heat generated during hypersonic flight .

Semiconductor Research:

  • SiC's unique bandgap properties are being explored for developing novel semiconductor devices beyond power electronics. These include:
    • High-frequency electronics: SiC devices can operate at higher frequencies compared to Si, enabling faster communication technologies .
    • Biomedical devices: SiC-based biosensors are being investigated for their potential applications in medical diagnostics and monitoring .
    • Light-emitting diodes (LEDs): SiC-based LEDs offer unique properties for specific applications, including higher efficiency and shorter wavelengths .

Material Science Research:

  • The fundamental properties of SiC are still being actively investigated, leading to advancements in:
    • Crystal growth techniques: Researchers are developing new methods to produce high-quality SiC crystals, essential for device fabrication .
    • Doping techniques: Doping refers to introducing impurities into a material to control its electrical conductivity. Research is ongoing to improve doping techniques for SiC to achieve desired electrical properties .
    • Interface engineering: Studying and manipulating the interfaces between SiC and other materials is crucial for optimizing device performance .

Silicon carbide is a synthetic crystalline compound composed of silicon and carbon, with the chemical formula SiC. This material was first discovered in 1891 by Edward Goodrich Acheson while he was attempting to create artificial diamonds. Acheson heated a mixture of clay and powdered coke, leading to the formation of bright green crystals that he named "Carborundum," a combination of carbon and corundum (the natural mineral form of aluminum oxide) due to its hardness, which approaches that of diamond . Silicon carbide is known for its exceptional hardness, thermal conductivity, and chemical stability, making it suitable for various industrial applications.

, particularly with water and oxygen. At elevated temperatures, it reacts with water to form silicon dioxide and gases such as carbon monoxide or hydrogen . The reaction can be represented as follows:

SiC+H2OSiO2+CO+H2\text{SiC}+\text{H}_2\text{O}\rightarrow \text{SiO}_2+\text{CO}+\text{H}_2

Additionally, silicon carbide can oxidize when exposed to oxygen at high temperatures, resulting in the formation of silicon dioxide:

SiC+O2SiO2+CO\text{SiC}+\text{O}_2\rightarrow \text{SiO}_2+\text{CO}

These reactions are significant in applications involving high-temperature environments, such as in semiconductor devices and refractory materials.

Silicon carbide can be synthesized through various methods:

  • Acheson Process: This is the most common method, where silica sand and carbon are mixed and heated in an electric furnace at temperatures between 1,600 °C and 2,500 °C. The reaction forms silicon carbide along with carbon monoxide gas .
  • Reaction Bonding: This method involves mixing silicon carbide powder with powdered carbon and a plasticizer. The mixture is shaped and then heated to burn off the plasticizer before infusing it with molten silicon, which reacts with the carbon to form additional silicon carbide .
  • Chemical Vapor Deposition: In this process, volatile compounds containing silicon and carbon are reacted at high temperatures in the presence of hydrogen to deposit silicon carbide films on substrates.
  • Polymer-Derived Ceramics: Preceramic polymers can be pyrolyzed at elevated temperatures to form silicon carbide ceramics. This method allows for complex shapes and structures to be created .

Silicon carbide has a wide range of applications due to its unique properties:

  • Abrasives: Used in sandpapers, grinding wheels, and cutting tools due to its hardness.
  • Semiconductors: Utilized in high-power electronics and light-emitting diodes because of its excellent thermal conductivity and electronic properties.
  • Refractories: Employed in furnace linings and heating elements due to its thermal stability.
  • Wear-resistant Parts: Used in pumps, rocket engines, and automotive components.
  • Coatings: Applied as protective layers in various industrial processes .

Research has indicated that silicon carbide interacts chemically with various substances under specific conditions. For instance, studies have shown that both the silicon face and carbon face of silicon carbide wafers react with water molecules during friction processes, leading to the formation of silicon dioxide . Additionally, molecular dynamics simulations have explored how defects within silicon carbide influence its mechanical properties during chemical mechanical polishing processes . Such studies are crucial for optimizing the performance of silicon carbide in electronic devices.

Silicon carbide shares similarities with several other compounds but remains unique due to its specific properties:

Compound NameChemical FormulaKey PropertiesUnique Aspects
Boron CarbideB₄CExtremely hard; low densityOne of the hardest materials known; used in armor
Titanium CarbideTiCHigh melting point; good electrical conductivityOften used as a coating material due to wear resistance
Aluminum CarbideAl₄C₃Reacts with water; forms aluminum hydroxideLess stable than silicon carbide; used in ceramics
Silicon NitrideSi₃N₄High strength; thermal shock resistantExcellent mechanical properties at high temperatures

Silicon carbide's unique combination of hardness, thermal conductivity, and chemical stability distinguishes it from these similar compounds, making it particularly valuable in high-performance applications across various industries.

Physical Description

Silicon carbide appears as yellow to green to bluish-black, iridescent crystals. Sublimes with decomposition at 2700°C. Density 3.21 g cm-3. Insoluble in water. Soluble in molten alkalis (NaOH, KOH) and molten iron.
DryPowder; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; OtherSolid; PelletsLargeCrystals
YELLOW-TO-GREEN-TO-BLUE-TO-BLACK CRYSTALS, DEPENDING ON PURITY.
Yellow to green to bluish-black, iridescent crystals.

Color/Form

EXCEEDINGLY HARD, GREEN TO BLUISH-BLACK, IRIDESCENT, SHARP CRYSTALS
HEXAGONAL OR CUBIC
Yellow to green to bluish black, iridescent crystals.

Boiling Point

Sublimes (NIOSH, 2016)
Sublimes

Density

3.23 (NIOSH, 2016)
3.23
3.2 g/cm³

Melting Point

4892 °F (Sublimes) (NIOSH, 2016)
2600 °C
4892°F (sublimes)
4892°F (Sublimes)

GHS Hazard Statements

Aggregated GHS information provided by 1030 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 863 of 1030 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 167 of 1030 companies with hazard statement code(s):;
H315 (40.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (58.68%): May cause cancer [Danger Carcinogenicity];
H372 (58.08%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

409-21-2

Wikipedia

Silicon carbide

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

REACTION OF SILICA SAND AND COKE OR ANTHRACITE COAL AT HIGH TEMPERATURES.
MADE BY HEATING COKE & SAND (& SALT AS FLUX) IN ELECTRIC FURNACE.

General Manufacturing Information

Aerospace
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Petrochemical manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Services
Transportation equipment manufacturing
Utilities
Silicon carbide (SiC): ACTIVE
AVAILABLE FORMS: POWDER; FILAMENT; WHISKERS (3 MILLION PSI); SINGLE CRYSTALS.
LIQ WASTE OF NUCLEAR FUEL REPROCESSING CALCINED, PARTICLES OVERCOATED BY ALPHA-SILICON CARBIDE, GRAPHITE & FORMALDEHYDE-PHENOL RESIN, PRESSED, CARBONIZED & SINTERED FORMING BETA-SILICON CARBIDE MATRIX ENCLOSING WASTE.

Analytic Laboratory Methods

NIOSH Method: 500. Analyte: Nuisance dusts. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Nuisance dusts/
SOLID STATE IR SPECTROSCOPIC DETERMINATION OF SILICON CARBIDE IN RESPIRABLE DUST; PRACTICAL DETECTION LIMIT 20 UG.
NIOSH Method: 600. Analyte: Glycerin mist. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Glycerin mist/
DEBYE-SCHERRER X-RAY PHOTOGRAPHS OF SILICON CARBIDE DUST ARE DESCRIBED.

Dates

Modify: 2023-08-15

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